molecular formula C36H62O8 B1401499 (2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-羟基-17-[(2S)-2-羟基-6-甲基庚-5-烯-2-基]-4,4,8,10,14-五甲基-2,3,5,6,7,9,11,12,13,15,16,17-十二氢-1H-环戊并[a]菲-3-基]氧基]-6-(羟甲基)氧杂环-3,4,5-三醇 CAS No. 67400-17-3

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-羟基-17-[(2S)-2-羟基-6-甲基庚-5-烯-2-基]-4,4,8,10,14-五甲基-2,3,5,6,7,9,11,12,13,15,16,17-十二氢-1H-环戊并[a]菲-3-基]氧基]-6-(羟甲基)氧杂环-3,4,5-三醇

货号: B1401499
CAS 编号: 67400-17-3
分子量: 622.9 g/mol
InChI 键: CKUVNOCSBYYHIS-PPQCLAEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C36H62O8 and its molecular weight is 622.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

人参皂苷 Rg3 与 hERG1 通道的相互作用

人参皂苷 20(S)-Rg3,一种与查询分子结构相似的化合物,已被证明会改变人醚相关基因 1 型 (hERG1) 通道的门控,这对于人类心室的动作电位复极化至关重要。该化合物减缓了 hERG1 失活的速度,诱导通道在更负的电位下打开,并增加了电流幅度。扫描诱变方法鉴定了与 Rg3 相互作用的 hERG1 中的特定残基,提供了对这种相互作用的分子基础及其对心脏电生理学的影响的见解 (Gardner 等人,2017)

甾体化合物的结构特征

对与查询分子结构相关的甾体化合物的研究揭示了对其晶体结构和分子间相互作用的重要见解。例如,(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-乙基-6-甲基庚-3-烯-2-基]-10,13-二甲基-2,3,4,7,8,9,11,12,14,15,16,17-十二氢-1H-环戊并[a]菲-3-基对甲苯磺酸盐的不对称单元显示外围基团取向的变化,有助于理解晶体内的分子组装和相互作用 (Ketuly 等人,2010)

相关化合物的溶解度研究

对与查询分子结构相似的化合物在乙醇-水溶液中的溶解度研究提供了对其物理化学性质的见解。例如,测定了(2R,3S,4R)-2,3,4,5-四羟基戊醛和其他相关糖类的溶解度,结果表明溶解度随平衡温度升高而增加,随混合溶剂中乙醇质量分数降低而降低。这些数据有助于理解这些化合物在不同溶剂体系中的行为 (Gong 等人,2012)

抗菌和抗肿瘤活性

与查询分子在结构上相似的化合物已被筛选出其抗菌和抗肿瘤活性。例如,合成了脱氧胆酸钠的三有机锡 (IV) 衍生物并进行了评估,显示出有希望的抗真菌和抗癌活性。这项研究为探索这些化合物的潜在治疗应用奠定了基础 (Shaheen 等人,2014)

属性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22-,23+,24?,25?,26+,27+,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-PPQCLAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855750
Record name (S)-Ginsenoside Rh2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67400-17-3
Record name (S)-Ginsenoside Rh2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does (S)-Ginsenoside Rh2 exert its anticancer effects?

A1: (S)-Ginsenoside Rh2 exhibits its anticancer activity through various mechanisms, including:

  • Inhibition of Cell Proliferation: Studies show that (S)-Ginsenoside Rh2 can inhibit the proliferation of various cancer cells, including lung adenocarcinoma [], cervical cancer [], colon cancer [], and hepatocellular carcinoma cells [, ]. This inhibitory effect is often dose- and time-dependent.
  • Induction of Apoptosis: (S)-Ginsenoside Rh2 can trigger apoptosis in cancer cells through different pathways, including the intrinsic apoptotic pathway involving mitochondrial dysfunction [] and the activation of caspase-3 [].
  • Cell Cycle Arrest: (S)-Ginsenoside Rh2 has been shown to induce cell cycle arrest at the G0/G1 phase in several cancer cell lines [, , ], effectively halting cancer cell division and proliferation.
  • Suppression of Angiogenesis: (S)-Ginsenoside Rh2 demonstrates anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) []. This effect is linked to the downregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2).
  • Modulation of Signaling Pathways: Research suggests that (S)-Ginsenoside Rh2 can influence critical signaling pathways involved in cancer development and progression. This includes inhibiting the glypican-3-mediated Wnt/β-catenin pathway [] and the Src/Raf/ERK signaling pathway [].

Q2: What is the significance of (S)-Ginsenoside Rh2's interaction with histone deacetylases (HDACs)?

A2: (S)-Ginsenoside Rh2 has been identified as an HDAC inhibitor [, ]. This inhibition can lead to increased histone acetylation, affecting gene expression and impacting various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis.

Q3: What is the molecular formula and weight of (S)-Ginsenoside Rh2?

A3: The molecular formula of (S)-Ginsenoside Rh2 is C48H82O18, and its molecular weight is 947.16 g/mol.

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-Ginsenoside Rh2?

A4: Studies indicate that (S)-Ginsenoside Rh2 is a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit its oral bioavailability [, ]. Research also suggests that (S)-Ginsenoside Rh2 undergoes deglycosylation to form protopanaxadiol (PPD), which also contributes to its pharmacological activity [].

Q5: What is the evidence supporting the anticancer activity of (S)-Ginsenoside Rh2 in preclinical models?

A5: (S)-Ginsenoside Rh2 has exhibited promising anticancer effects in various in vitro and in vivo studies:

  • In vitro: It has inhibited the growth, proliferation, migration, and invasion of various cancer cell lines, including lung adenocarcinoma, cervical cancer, colon cancer, and hepatocellular carcinoma cells [, , , , ].
  • In vivo: (S)-Ginsenoside Rh2 has shown significant tumor growth inhibition in animal models of various cancers, including lung cancer and liver cancer [, , ].

Q6: Is there evidence of resistance mechanisms developing against (S)-Ginsenoside Rh2?

A6: While research on resistance mechanisms specific to (S)-Ginsenoside Rh2 is limited, some studies suggest that overexpression of β-catenin might weaken its pharmacological effects in certain cancer cells []. Further investigation is needed to fully elucidate potential resistance mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。